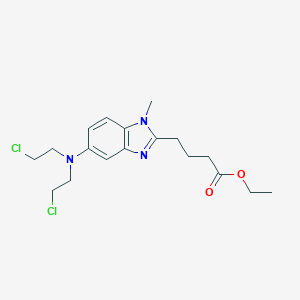
Bendamustine Ethyl Ester
Overview
Description
Synthesis Analysis
The synthesis of Bendamustine Ethyl Ester involves a series of chemical reactions, including chlorination, reduction, substitution, acylation, cyclization, and salification. One study highlighted the improvement of the technology for producing this compound in a flow microreactor, optimizing the chlorination reaction conditions to increase productivity (Moldavsky et al., 2020). Another research focused on a simplified method for bendamustine synthesis, aiming at industrial manufacture with high purity and lower production costs (Song Dan-qing, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring, an alkylating group, and a butyric acid side-chain. This unique combination contributes to its mechanism of action, differentiating it from other alkylating agents used in cancer therapy. The structural analysis often involves spectroscopic methods, including infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm the compound's identity and purity (Yue Yin et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that are crucial for its antineoplastic activity. Studies have shown that it is capable of alkylating DNA, leading to cross-links that inhibit cancer cell growth. The compound's efficacy and potency have been attributed to its ability to undergo hydrolysis, forming active metabolites with cytotoxic effects against cancer cells (Stefan Huber et al., 2015).
Physical Properties Analysis
The physical properties of this compound, including solubility, stability, and melting point, are essential for its formulation and delivery in clinical settings. Its stability in plasma and against enzymatic hydrolysis has been extensively studied to ensure effective delivery to the tumor sites. The compound shows a triphasic elimination pattern, with an effective half-life that supports its pharmacokinetic profile for therapeutic use (J. Chovan et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, mechanism of action, and interaction with biological molecules, have been a focus of research to understand its therapeutic potential. Its bifunctional nature allows it to act as both an alkylator and a potential antimetabolite, contributing to its effectiveness in treating various cancers without cross-resistance to other alkylating agents (V. Gandhi, 2002).
Scientific Research Applications
Nanoparticle-Based Formulation : A study in 2020 highlighted that RXDX-107, a nanoparticle-based formulation containing the alkyl ester of bendamustine, effectively localizes at tumor sites. This results in inhibition of DNA, RNA, and protein synthesis, leading to apoptosis in cancer cells (Definitions, 2020).
Efficient Synthesis : A 2011 study by Chen et al. discovered an efficient and scalable route to produce bendamustine hydrochloride, the active ingredient in Treanda. This method improved yield by 45% and eliminated the use of harmful chemicals (Chen et al., 2011).
Cytotoxicity against Cancer Cells : Huber et al. (2015) found that bendamustine esters are more potent cytotoxic agents than the parent compound against various human cancer cell types, including those resistant to bendamustine (Huber et al., 2015).
Mechanism of Action : Gandhi (2002) explained that bendamustine acts as an alkylating agent with multiple actions and cell cycle effects, suggesting combination strategies for multiple myeloma treatment (Gandhi, 2002).
Rituximab-Refractory Lymphoma Treatment : Friedberg et al. (2008) showed that bendamustine is promising in treating rituximab-refractory, indolent non-Hodgkin's lymphoma patients, providing durable responses with acceptable toxicity (Friedberg et al., 2008).
Unique Mechanistic Features : Leoni et al. (2008) noted that bendamustine displays unique mechanistic features and cytotoxicity patterns different from other alkylating agents, contributing to its distinct clinical efficacy in cancer patients (Leoni et al., 2008).
Potential in Various Cancer Treatments : Schrijvers and Vermorken (2002) suggested that bendamustine shows potential in treating hematologic malignancies and various solid tumors, including breast, lung, and gastrointestinal cancers, though further clinical trials are needed (Schrijvers & Vermorken, 2002).
Stability Profiles : A 2015 study by Huber et al. compared the stabilities of bendamustine esters in plasma to the parent compound, revealing different enzymatic hydrolysis rates and stability profiles (Huber et al., 2015).
Chronic Lymphocytic Leukemia Treatment : Knauf et al. (2009) found that bendamustine offers significantly greater efficacy and a manageable toxicity profile as first-line therapy in patients with advanced chronic lymphocytic leukemia (Knauf et al., 2009).
Microreactor Production : Moldavsky et al. (2020) demonstrated that optimal concentrations of reagents in initial solutions can increase the productivity of a flow microreactor for producing bendamustine ethyl ester, achieving an equivalent level to a 100-liter capacitive reactor (Moldavsky et al., 2020).
Mechanism of Action
Target of Action
Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .
Mode of Action
This compound interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .
Biochemical Pathways
It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .
Pharmacokinetics
It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .
Action Environment
It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZDNWNOBSNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87475-54-5 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?
A1: The research highlights that the chlorination step during this compound synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]
Q2: How does the research propose to improve the synthesis of this compound?
A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of this compound while mitigating the challenges posed by side reactions. [, ]
Q3: What were the key findings of the research regarding this compound synthesis in a flow microreactor?
A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of this compound. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



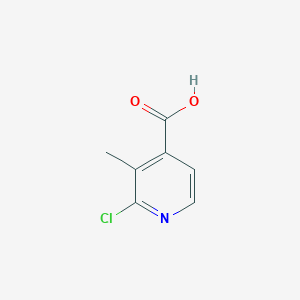

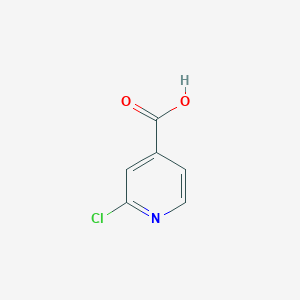
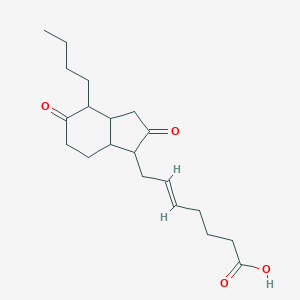
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)

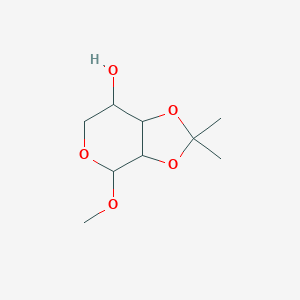

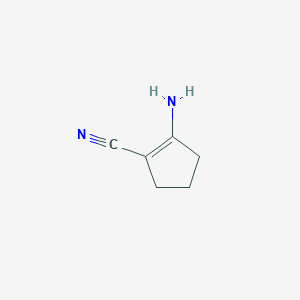


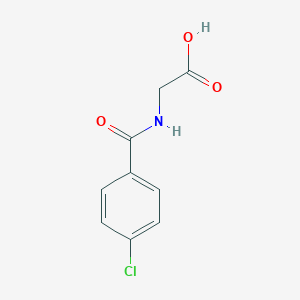

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)